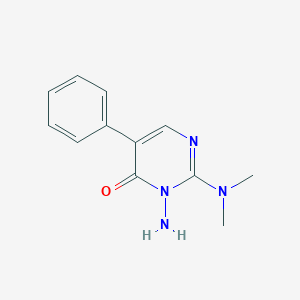
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5-phenylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.
5-Phenyl-2,4-diaminopyrimidine: Shares the phenyl and amino groups but differs in the substitution pattern.
Uniqueness
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is unique due to the presence of both dimethylamino and phenyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
3-Amino-2-(dimethylamino)-5-phenylpyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C12H15N5O. The structure features a pyrimidine ring substituted with an amino group and a dimethylamino group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness as tyrosine kinase inhibitors, targeting cancer cell proliferation.
- Antimicrobial Properties : Certain aminopyrimidine compounds demonstrate activity against bacterial strains, suggesting potential use in treating infections.
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit kinases involved in signal transduction pathways, particularly those related to cancer progression.
- Modulation of Receptor Activity : It can interact with various receptors, potentially altering their signaling pathways and cellular responses.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant properties, which could contribute to their protective effects against oxidative stress.
Antitumor Activity
A study published in MDPI highlighted the role of pyrido[2,3-d]pyrimidin-7(8H)-ones in cancer therapy. These compounds have been shown to inhibit BCR kinase and DDR2, which are implicated in various cancers. The research indicated that structural modifications at the C5 and C6 positions of the pyrimidine ring significantly affect their inhibitory potency against these targets .
Antimicrobial Effects
Another investigation into aminopyrimidine derivatives revealed their efficacy against multiple bacterial strains. The study demonstrated that certain modifications enhance their antibacterial activity, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
Research focusing on enzyme inhibition has shown that aminopyrimidine derivatives can effectively inhibit enzymes involved in metabolic pathways. For instance, a compound structurally similar to this compound was found to inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a dual role as both an antimicrobial agent and a modulator of bacterial pathogenicity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Kinase inhibition, Receptor modulation |
| Pyrido[2,3-d]pyrimidin-7(8H)-ones | Antitumor | BCR kinase inhibition |
| Aminopyrimidine Derivative A | Antibacterial | Enzyme inhibition |
| Aminopyrimidine Derivative B | Antioxidant | Free radical scavenging |
特性
CAS番号 |
92926-71-1 |
|---|---|
分子式 |
C12H14N4O |
分子量 |
230.27 g/mol |
IUPAC名 |
3-amino-2-(dimethylamino)-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C12H14N4O/c1-15(2)12-14-8-10(11(17)16(12)13)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3 |
InChIキー |
GQRPSMWRJRFHNC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C(=O)N1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















